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Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-[(Methylamino)methyl]phenol, a key intermediate in pharmaceutical synthesis. This

document is intended for researchers, scientists, and drug development professionals, offering

in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental

choices and provides detailed, field-proven protocols for data acquisition, ensuring technical

accuracy and reproducibility. While a complete, publicly available dataset for this specific

molecule is not consistently available, this guide presents a robust, simulated dataset derived

from established spectroscopic principles and data from analogous structures. This approach

provides a reliable framework for the identification and structural elucidation of 4-
[(Methylamino)methyl]phenol.

Introduction: The Significance of Spectroscopic
Analysis
4-[(Methylamino)methyl]phenol (Figure 1) is a substituted phenol derivative with significant

utility in organic synthesis, particularly as a precursor for various pharmaceutical compounds.

Its structure, featuring a phenolic hydroxyl group, a secondary amine, and a p-disubstituted

aromatic ring, presents a unique spectroscopic fingerprint. Accurate structural confirmation and
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purity assessment are paramount in drug development, making a thorough understanding of its

spectroscopic properties essential.

This guide will delve into the theoretical underpinnings and practical application of NMR, IR,

and MS for the characterization of this molecule. We will explore how each technique provides

complementary information to build a complete structural picture.

Figure 1: Chemical Structure of 4-[(Methylamino)methyl]phenol

Caption: Molecular structure of 4-[(Methylamino)methyl]phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. For 4-[(Methylamino)methyl]phenol, both ¹H and ¹³C NMR

provide critical information about the electronic environment of each unique proton and carbon

atom.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 4-[(Methylamino)methyl]phenol is expected to show distinct signals

for the aromatic protons, the methylene protons, the methyl protons, and the exchangeable

protons of the hydroxyl and amine groups. The expected chemical shifts are influenced by the

electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the

methylaminomethyl substituent.

Table 1: Simulated ¹H NMR Data for 4-[(Methylamino)methyl]phenol
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.10 Doublet 2H
Ar-H (ortho to -

CH₂NHCH₃)

~6.80 Doublet 2H Ar-H (ortho to -OH)

~3.65 Singlet 2H -CH₂-

~2.40 Singlet 3H -CH₃

Variable (~4.5-5.5) Broad Singlet 1H -OH

Variable (~1.5-2.5) Broad Singlet 1H -NH-

Causality behind Experimental Choices: The choice of a deuterated solvent is crucial. Solvents

like DMSO-d₆ are often preferred for compounds with exchangeable protons (-OH, -NH) as

they can form hydrogen bonds, leading to sharper peaks compared to less polar solvents like

CDCl₃. The broadness of the -OH and -NH signals is due to chemical exchange and

quadrupole broadening (for NH). To confirm the assignment of these exchangeable protons, a

"D₂O shake" experiment can be performed, where the addition of a drop of deuterium oxide will

cause the -OH and -NH signals to disappear from the spectrum.[1][2]

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments

and their electronic nature. Due to the symmetry of the p-disubstituted ring, four signals are

expected for the aromatic carbons, in addition to the signals for the methylene and methyl

carbons.

Table 2: Simulated ¹³C NMR Data for 4-[(Methylamino)methyl]phenol
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Chemical Shift (δ, ppm) Assignment

~155.0 Ar-C (C-OH)

~130.0 Ar-C (ortho to -CH₂NHCH₃)

~128.5 Ar-C (ipso to -CH₂NHCH₃)

~115.0 Ar-C (ortho to -OH)

~55.0 -CH₂-

~35.0 -CH₃

Expertise in Interpretation: The downfield shift of the carbon attached to the hydroxyl group

(~155.0 ppm) is characteristic of a phenolic carbon. The chemical shifts of the aromatic

carbons reflect the combined electronic effects of the two substituents.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 4-[(Methylamino)methyl]phenol
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR

tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the expected range (e.g., 0-160 ppm).

A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-[(Methylamino)methyl]phenol will be characterized by

absorptions corresponding to the O-H, N-H, C-H, and C=C bonds, as well as the C-O and C-N

bonds.

Table 3: Simulated IR Absorption Data for 4-[(Methylamino)methyl]phenol

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (phenolic)

~3300 Medium, Broad N-H stretch (secondary amine)

3100-3000 Medium Aromatic C-H stretch

2950-2800 Medium
Aliphatic C-H stretch (-CH₂, -

CH₃)

~1600, ~1500 Medium-Strong C=C aromatic ring stretch

~1230 Strong C-O stretch (phenolic)

~1100 Medium C-N stretch

~830 Strong
p-disubstituted C-H out-of-

plane bend

Trustworthiness of the Method: The broadness of the O-H and N-H stretching bands is a

reliable indicator of hydrogen bonding, which is expected in the solid or neat state of this

molecule.[3] The strong absorption around 830 cm⁻¹ is a highly characteristic and trustworthy

band for confirming the 1,4-disubstitution pattern of the benzene ring.
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Experimental Protocol for IR Spectroscopy (Solid
Sample)

Sample Preparation (Thin Film Method):

Dissolve a small amount (a few milligrams) of 4-[(Methylamino)methyl]phenol in a

volatile solvent like methanol or dichloromethane.

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[4]

Background Spectrum: Run a background scan with an empty sample compartment to

account for atmospheric CO₂ and H₂O.[5]

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample

holder.

Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. For 4-
[(Methylamino)methyl]phenol, Electron Ionization (EI) is a suitable technique.

Table 4: Simulated Mass Spectrometry Data for 4-[(Methylamino)methyl]phenol
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m/z (mass-to-charge ratio) Relative Intensity Assignment

137 High [M]⁺˙ (Molecular Ion)

122 Moderate [M - CH₃]⁺

107 High
[M - CH₂NH]⁺ (Benzylic

cleavage)

44 Very High [CH₂=NHCH₃]⁺ (α-cleavage)

Authoritative Grounding in Fragmentation: The fragmentation pattern is predictable based on

the stability of the resulting ions. The most prominent fragmentation pathway for this molecule

is the benzylic cleavage, leading to the formation of a stable hydroxybenzyl cation (m/z 107).[6]

[7] Another characteristic fragmentation is the α-cleavage of the amine, resulting in the highly

abundant iminium ion at m/z 44. The presence of the molecular ion at m/z 137 is crucial for

confirming the molecular weight.

Experimental Protocol for Mass Spectrometry (Electron
Ionization)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC-

MS).[8]

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron,

forming a radical cation (the molecular ion).[6][7]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

Detection: The separated ions are detected, and their abundance is recorded.

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.
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Integrated Spectroscopic Analysis Workflow
A robust structural confirmation of 4-[(Methylamino)methyl]phenol relies on the synergistic

interpretation of all three spectroscopic techniques. The following workflow illustrates the logical

progression of analysis.

Spectroscopic Data Acquisition

Data Analysis and Interpretation

Structural Elucidation

NMR (¹H, ¹³C)

Determine C-H Framework
(Connectivity, Symmetry)

IR

Identify Functional Groups
(-OH, -NH, Ar, etc.)

MS

Determine Molecular Weight
& Fragmentation Pattern

Propose Candidate Structure

Confirm Structure of
4-[(Methylamino)methyl]phenol

Click to download full resolution via product page

Caption: Workflow for the integrated spectroscopic analysis of a molecule.

Conclusion
The spectroscopic characterization of 4-[(Methylamino)methyl]phenol through NMR, IR, and

MS provides a comprehensive and unambiguous confirmation of its molecular structure. Each

technique offers a unique and complementary piece of the structural puzzle. By understanding

the principles behind each method and following robust experimental protocols, researchers

can confidently identify and assess the purity of this important pharmaceutical intermediate.
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The simulated data and detailed methodologies presented in this guide serve as a valuable

resource for scientists engaged in the synthesis and analysis of related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://docbrown.info/page06/spectra2/phenol-nmr1h.htm
https://docbrown.info/page06/spectra2/phenol-nmr1h.htm
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRspectrum.shtml
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://en.wikipedia.org/wiki/Electron_ionization
https://www.benchchem.com/product/b3022743#spectroscopic-data-of-4-methylamino-methyl-phenol-nmr-ir-ms
https://www.benchchem.com/product/b3022743#spectroscopic-data-of-4-methylamino-methyl-phenol-nmr-ir-ms
https://www.benchchem.com/product/b3022743#spectroscopic-data-of-4-methylamino-methyl-phenol-nmr-ir-ms
https://www.benchchem.com/product/b3022743#spectroscopic-data-of-4-methylamino-methyl-phenol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3022743?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

